

A Comprehensive Technical Guide to CP-465022 Hydrochloride

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Compound of Interest

Compound Name: CP-465022 hydrochloride

Cat. No.: B10787888

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For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-465022 hydrochloride is a potent and selective, non-competitive antagonist of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory synaptic transmission in the central nervous system. With an IC₅₀ value of 25 nM in rat cortical neurons, this quinazolin-4-one derivative has demonstrated significant anticonvulsant properties in preclinical models.^{[1][2][3][4]} This technical guide provides a detailed overview of the chemical properties, mechanism of action, and key experimental findings related to **CP-465022 hydrochloride**, intended to serve as a comprehensive resource for researchers in neuroscience and drug development.

Chemical and Physical Properties

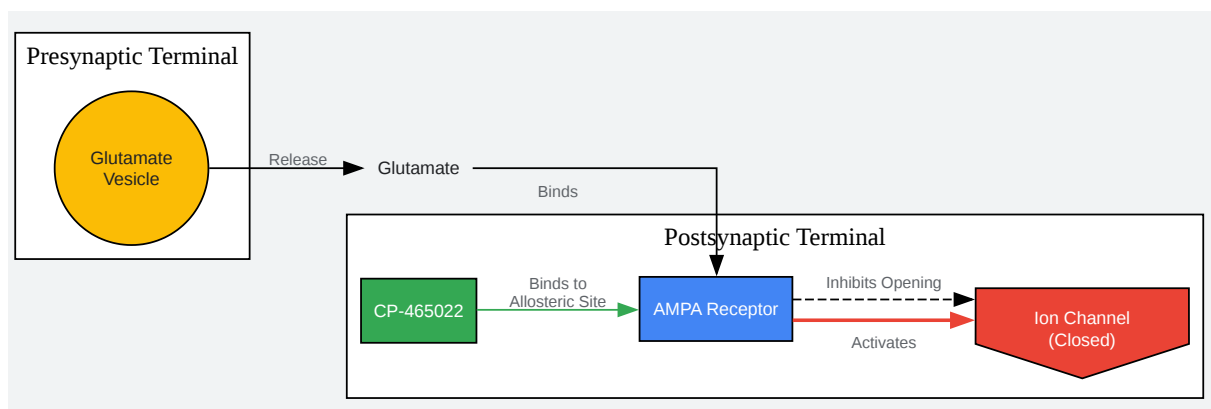
CP-465022 hydrochloride is a synthetic molecule with the following properties:

Property	Value	Reference
IUPAC Name	3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride	[1]
CAS Number	1785666-59-2	[1]
Molecular Formula	C26H24ClFN4O.HCl	[1]
Molecular Weight	499.41 g/mol	[1]
Solubility	Soluble in DMSO (up to 100 mM) and water (up to 10 mM)	[5]
Purity	≥98% (by HPLC)	[1]
Storage	Desiccate at room temperature	[1]

Mechanism of Action

CP-465022 acts as a non-competitive antagonist of the AMPA receptor. This means it does not directly compete with the endogenous ligand, glutamate, for its binding site. Instead, it is believed to bind to an allosteric site on the receptor-ion channel complex, inducing a conformational change that prevents ion flow, thereby inhibiting neuronal excitation.[2] This inhibition is not dependent on neuronal activity (use-dependent) or membrane voltage.[2]

The primary mechanism involves the modulation of the AMPA receptor, which is a ligand-gated ion channel responsible for fast excitatory neurotransmission.



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Mechanism of Action of **CP-465022 Hydrochloride**.

Pharmacological Profile

In Vitro Pharmacology

CP-465022 hydrochloride exhibits high potency and selectivity for the AMPA receptor.

Receptor/C hannel	Assay	Species	Preparation	Result	Reference
AMPA Receptor	Inhibition of kainate-induced currents	Rat	Cortical neurons	IC50 = 25 nM	[1]
Kainate Receptor	Inhibition of kainate-induced whole-cell currents	Rat	Hippocampal neurons	Nearly complete inhibition at 500 nM and 1 μ M	[1]
NMDA Receptor	Inhibition of NMDA-induced currents	Rat	Cortical neurons	36% inhibition of peak currents at 10 μ M	[1]
NMDA Receptor	Inhibition of NMDA-induced currents	Rat	Cerebellar granule neurons	19% inhibition of peak currents at 1 μ M	[1]
Nav1.6 Channel	Blocks persistent component of channel activity	-	-	Significant blockade	

In Vivo Pharmacology

Studies in animal models have demonstrated the anticonvulsant effects of CP-465022.

Model	Species	Endpoint	ED50	Reference
Pentylentetrazol e-induced seizures	Rat	Inhibition of clonic and tonic seizures	Not explicitly stated, but complete protection at 10 mg/kg, s.c.	

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recordings

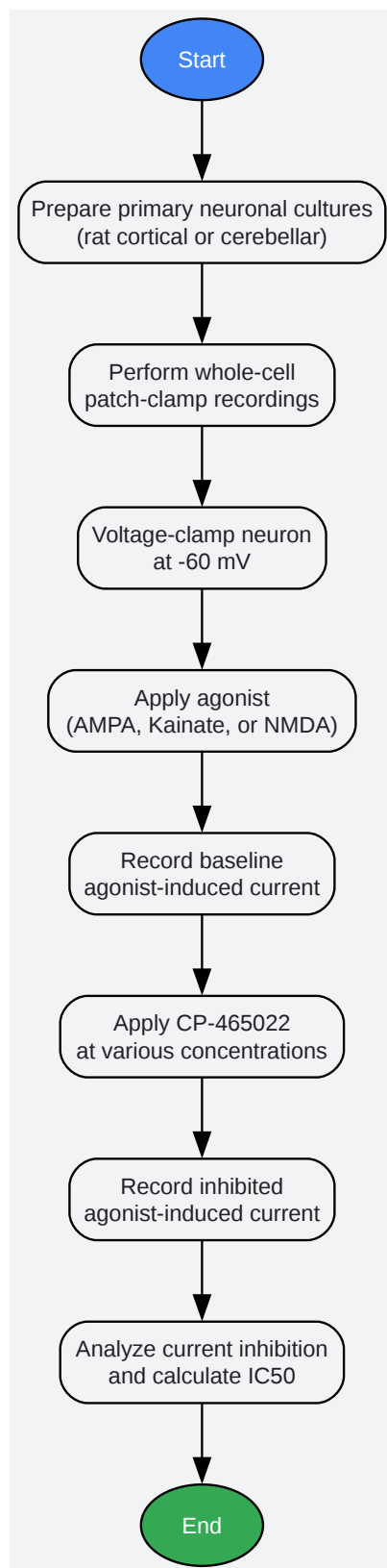
This protocol is based on the methodology described for characterizing the effects of CP-465022 on cultured rat neurons.

Objective: To measure the effect of CP-465022 on AMPA, kainate, and NMDA receptor-mediated currents.

Methodology:

- Cell Culture: Primary cultures of cortical and cerebellar granule neurons are prepared from rat embryos.
- Electrophysiological Recordings:
 - Whole-cell voltage-clamp recordings are performed using standard patch-clamp techniques.
 - Neurons are voltage-clamped at a holding potential of -60 mV.
 - Agonists (AMPA, kainate, or NMDA) are applied to the neurons via a rapid perfusion system.
 - CP-465022 is pre-applied or co-applied with the agonist at various concentrations.
- Data Analysis:

- The peak and steady-state current amplitudes are measured in the presence and absence of CP-465022.
- Concentration-response curves are generated to determine the IC₅₀ value.



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Workflow for In Vitro Electrophysiological Experiments.

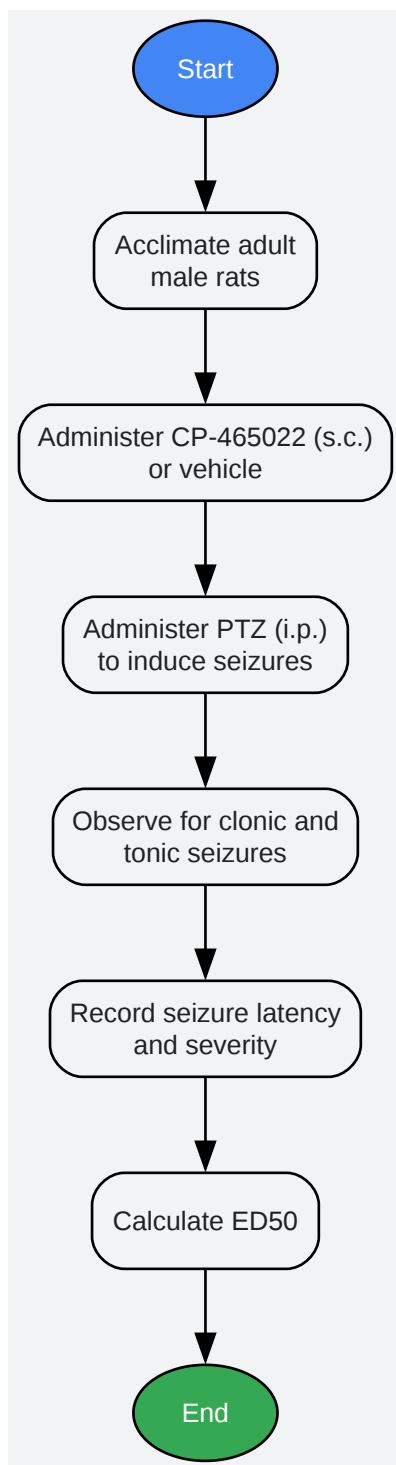
In Vivo Anticonvulsant Activity: Pentylenetetrazole (PTZ)-Induced Seizure Model

This protocol is based on the in vivo studies assessing the anticonvulsant efficacy of CP-465022.

Objective: To determine the ability of CP-465022 to protect against chemically-induced seizures.

Methodology:

- **Animals:** Adult male rats are used.
- **Drug Administration:** CP-465022 is administered subcutaneously (s.c.) at various doses.
- **Seizure Induction:** A convulsant dose of pentylenetetrazole (PTZ) is administered intraperitoneally (i.p.).
- **Observation:** Animals are observed for the onset and severity of seizures (e.g., clonic and tonic convulsions).
- **Data Analysis:** The dose of CP-465022 that protects 50% of the animals from seizures (ED50) is calculated.



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Workflow for the PTZ-Induced Seizure Model.

Research Applications and Future Directions

CP-465022 hydrochloride serves as a valuable research tool for investigating the physiological and pathophysiological roles of AMPA receptors.[1] Its high potency and selectivity make it suitable for studies on synaptic plasticity, epilepsy, and neurodegenerative disorders where AMPA receptor-mediated excitotoxicity is implicated.

While CP-465022 has shown efficacy as an anticonvulsant in animal models, its neuroprotective effects in models of cerebral ischemia have been questioned.[6] Further research is warranted to explore its therapeutic potential in other neurological and psychiatric disorders where modulation of AMPA receptor activity may be beneficial.

Conclusion

CP-465022 hydrochloride is a well-characterized, potent, and selective non-competitive AMPA receptor antagonist. Its utility as a research tool is firmly established, and its pharmacological profile suggests potential for further investigation as a therapeutic agent. This guide provides a foundational understanding of its properties and applications for the scientific community.

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